TrkA Inhibitory Potency: A Single Data Point in a Potency Continuum
The compound is reported to have an IC50 of 11 nM against TrkA kinase [1]. For context, the same patent (WO2013176970) discloses a close structural analog with an IC50 of 6.5 nM [1]. This data, extracted from the TTD database, represents the sole quantifiable differentiation point, showing our target compound is approximately 1.7-fold less potent than the most active compound in the same patent family.
| Evidence Dimension | TrkA Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Closest in-patent analog (Drug ID D0UQ2G): 6.5 nM |
| Quantified Difference | The target is ~1.7-fold less potent than the comparator. |
| Conditions | Assay details are not specified in the source database; data originates from patent WO2013176970. |
Why This Matters
This single data point is insufficient for a procurement decision. Potency alone does not predict therapeutic index or in vivo performance; data on selectivity and pharmacokinetics are mandatory.
- [1] TTD (Therapeutic Target Database). Patent Target Analysis for TrkA: IC50 values for Drug D0CG8N (11 nM) and D0UQ2G (6.5 nM) from patent WO2013176970. View Source
